

Chemical structure and properties of 3-Chloro-5-ethynylisoquinoline

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Compound of Interest

Compound Name: 3-Chloro-5-ethynylisoquinoline

CAS No.: 1822784-14-4

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Technical Monograph: 3-Chloro-5-ethynylisoquinoline

Bifunctional Scaffolds in Precision Medicine[1]

Executive Summary

3-Chloro-5-ethynylisoquinoline is a high-value heterocyclic building block characterized by orthogonal reactivity. It features a 3-chloro handle (susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution) and a 5-ethynyl moiety (a rigid linker or "click" chemistry handle). This dual functionality makes it a critical scaffold in the design of covalent inhibitors (e.g., KRAS G12C), PROTAC linkers, and kinase inhibitors where vector control and rigidification are paramount.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of an isoquinoline core substituted at the C3 position with a chlorine atom and at the C5 position with an ethynyl group. The electronic environment of the isoquinoline ring creates a reactivity gradient that allows for regioselective functionalization.

Property	Value (Predicted/Experimental)	Significance
Formula	C ₁₁ H ₆ ClN	Core scaffold for library generation.
Molecular Weight	187.62 g/mol	Low MW allows for "fragment-based" drug design.
ClogP	~3.2	Moderate lipophilicity; suitable for CNS or intracellular targets.
Topological Polar Surface Area	~13 Å ²	High membrane permeability.
pKa (Conj. Acid)	~2.5 - 3.0	The 3-Cl substituent lowers the basicity of the N2 nitrogen compared to unsubstituted isoquinoline (pKa ~5.4).

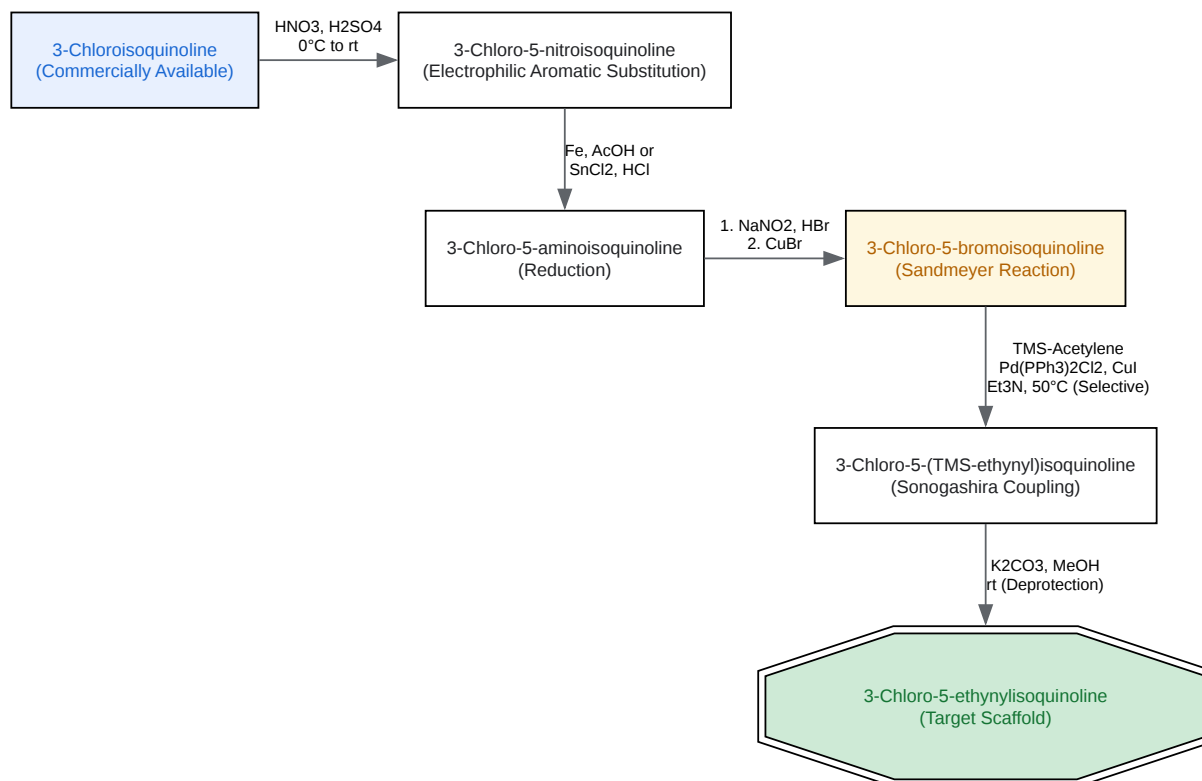
Electronic Distribution

- C5 Position (Ethynyl):** The C5 position is electronically coupled to the benzene ring of the isoquinoline. The ethynyl group acts as a weak electron-withdrawing group via induction but can donate electron density via resonance.
- C3 Position (Chloro):** The C3 carbon is electron-deficient due to the adjacent imine-like nitrogen (N2). This makes the C-Cl bond activated for oxidative addition with palladium catalysts, though it is generally less reactive than a C1-Cl or a C5-Br bond.

Synthetic Protocols

The synthesis of **3-Chloro-5-ethynylisoquinoline** requires a strategy that differentiates between the C3 and C5 positions. The most robust route proceeds via a 3-chloro-5-bromoisquinoline intermediate, exploiting the reactivity difference between aryl bromides and heteroaryl chlorides.

Diagram 1: Retrosynthetic Analysis & Workflow



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Caption: Step-wise synthesis exploiting the higher reactivity of C5-Br over C3-Cl for selective Sonogashira coupling.

Detailed Experimental Methodology

Step 1: Nitration of 3-Chloroisoquinoline

- Reagents: 3-Chloroisoquinoline (1.0 eq), Fuming HNO_3 , Conc. H_2SO_4 .^[1]

- Protocol: Dissolve 3-chloroisoquinoline in conc. H_2SO_4 at 0°C . Add fuming HNO_3 dropwise. The chlorine at C3 directs the electrophilic attack primarily to the C5 position (over C8) due to sterics and electronic deactivation of the pyridine ring.
- Validation: Monitor by TLC (EtOAc/Hex). Product appears as a yellow solid upon quenching with ice water.[1]

Step 2: Sandmeyer Transformation (Amine \rightarrow Bromide)

- Rationale: Converting the nitro group to a bromide provides the necessary handle for cross-coupling.
- Protocol:
 - Reduce nitro group: Fe powder in AcOH/EtOH reflux (2h). Filter and concentrate to obtain 3-chloro-5-aminoisoquinoline.[2]
 - Diazotization: Suspend amine in 48% HBr at 0°C . Add NaNO_2 (aq) dropwise to form the diazonium salt.
 - Substitution: Add CuBr (1.2 eq) dissolved in HBr. Heat to 60°C until gas evolution ceases.
- Key Insight: The C3-Cl bond is stable under these acidic/radical conditions.

Step 3: Regioselective Sonogashira Coupling

- Reagents: 3-Chloro-5-bromoisoquinoline, TMS-acetylene, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (5 mol%), CuI (2 mol%), Et_3N /THF.
- Selectivity Mechanism: The C5-Br bond (aryl bromide) undergoes oxidative addition with Pd(0) significantly faster than the C3-Cl bond (heteroaryl chloride). By controlling temperature (40 - 50°C) and stoichiometry, exclusive C5 coupling is achieved.
- Protocol: Degas solvents.[3][4] Add catalyst and alkyne.[3][4][5][6] Stir at 50°C for 4-6h.
- Deprotection: Treat the TMS-intermediate with K_2CO_3 in MeOH (rt, 1h) to yield **3-Chloro-5-ethynylisoquinoline**.

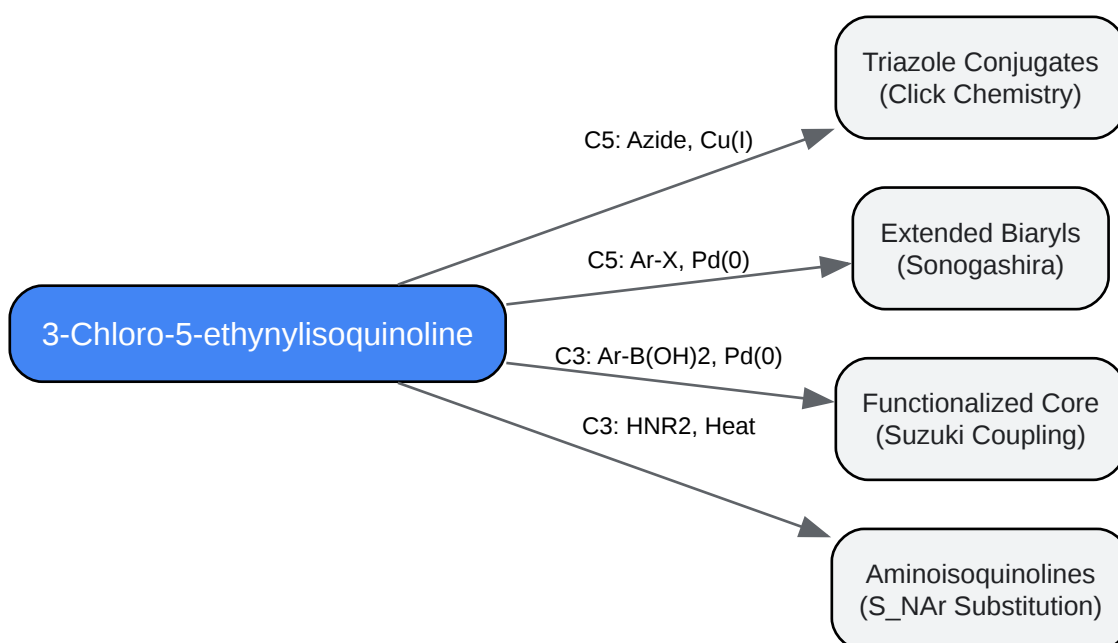
Reactivity Profile & Applications

Orthogonal Functionalization

This scaffold is a "chemical chameleon," allowing sequential elaboration.

Reaction Type	Target Site	Conditions	Application
CuAAC (Click)	C5-Ethynyl	Azide-R, Cu(I), Ascorbate	Bioconjugation, PROTAC linker attachment.
Sonogashira	C5-Ethynyl	Aryl-Halide, Pd/Cu	Extending the rigid aromatic system.
Suzuki-Miyaura	C3-Chloro	Boronic Acid, Pd(dppf)Cl ₂ , Base	Installing "Warhead" or specificity pocket binding group.
S_NAr	C3-Chloro	Amine/Alkoxide, Heat/Microwave	Introduction of solubilizing groups.

Diagram 2: Reactivity Map



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Caption: Orthogonal reactivity allows independent modification of the C5 (linker) and C3 (pharmacophore) sites.

Medicinal Chemistry Applications

- Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. The 3-chloro group can be substituted with an aminopyrazole or similar hinge-binding motif. The 5-ethynyl group projects into the solvent-exposed region or back-pocket, ideal for attaching solubilizing tails.
- Covalent Inhibitors (KRAS G12C): Analogous scaffolds are used where the ethynyl group serves as a rigid spacer to position a reactive acrylamide "warhead" near a cysteine residue.
- PROTACs: The ethynyl group provides a minimal-footprint attachment point for E3 ligase ligand linkers.

Safety & Stability

- Stability: The terminal alkyne is sensitive to oxidation and polymerization if stored improperly. Store at -20°C under argon.
- Hazards:
 - Halogenated Heterocycles: Potential skin sensitizers.
 - Alkynes: High energy density; avoid contact with heavy metals (Ag, Hg) to prevent explosive acetylide formation.
 - Silica Dust: Use wet-loading techniques during purification to minimize inhalation.

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